3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester
Description
The compound “3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester” is a structurally complex thiophene derivative characterized by a 4,5-dimethyl-substituted thiophene core, an ethyl ester group at the 3-position, and a hexanoyl chain terminating in a 1,3-dioxo-isoindole moiety at the 2-position. The isoindole-dione group is a notable feature, as similar moieties in related compounds have demonstrated kinase inhibition and binding affinity to biological targets such as VEGFR-2 and AKT .
Synthesis pathways for analogous thiophene derivatives involve condensation reactions between amino-thiophene esters and activated acylating agents. For instance, describes the preparation of 2-(3-substituted-thioureido)-4-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-3-carboxylic acid ethyl ester via refluxing amino ester derivatives with isothiocyanates in ethanol . Similarly, highlights the use of Knoevenagel condensation to generate ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, emphasizing the reactivity of the active methylene group in such systems .
Properties
CAS No. |
379256-27-6 |
|---|---|
Molecular Formula |
C23H26N2O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5S/c1-4-30-23(29)19-14(2)15(3)31-20(19)24-18(26)12-6-5-9-13-25-21(27)16-10-7-8-11-17(16)22(25)28/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,24,26) |
InChI Key |
BHKMPDMGHXUUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester typically involves multiple steps. The starting materials include thiophene-3-carboxylic acid and various reagents to introduce the desired functional groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the thiophene ring and other functional groups may contribute to biological activity, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity : The isoindole-dione group in the target compound and ’s analogue may enhance binding to kinase domains due to planar aromaticity and hydrogen-bonding capacity . Simpler thiourea or hydrazine derivatives (e.g., ) lack this feature and are typically intermediates or exhibit milder activity.
Molecular Weight and Solubility : The target compound (MW ~493.6 g/mol) and ’s analogue (MW ~476.5 g/mol) have higher molecular weights compared to simpler esters (e.g., : MW ~298.4 g/mol), likely affecting solubility and bioavailability.
Synthetic Complexity : Compounds with extended acyl chains (e.g., target compound, ) require multi-step synthesis, whereas derivatives like those in and are synthesized via single-step condensations .
Spectroscopic and Computational Comparisons
- NMR Analysis : highlights that substituents in regions analogous to the isoindole-dione chain (e.g., positions 29–44 in rapamycin analogues) cause distinct chemical shift perturbations, suggesting similar effects in the target compound .
Biological Activity
3-Thiophenecarboxylic acid derivatives, particularly those with complex substitutions such as ethyl esters, have garnered attention for their diverse biological activities. The compound in focus, 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester , is notable for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thiophene ring, a carboxylic acid moiety, and an ethyl ester functional group, which contribute to its biological activity.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that various thiophene compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| 3-Thiophenecarboxylic acid derivative | Moderate to high | Staphylococcus aureus, Escherichia coli |
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. A case study involving a similar compound showed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The specific ethyl ester derivative was found to inhibit cell proliferation in human cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [Study on Thiophene Derivatives] | HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of thiophene derivatives. Research has shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, the compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial counts compared to the control group. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes effectively.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that the compound activates apoptotic pathways in cancer cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis. Further studies are warranted to explore its efficacy in vivo.
Research Findings
Recent studies have focused on optimizing the synthesis of 3-thiophenecarboxylic acid derivatives to enhance their biological activity. Modifications at specific positions on the thiophene ring have been shown to significantly alter their potency against various biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
